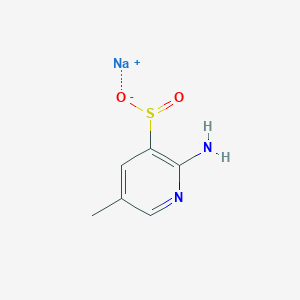
Sodium 2-amino-5-methylpyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-amino-5-methylpyridine-3-sulfinate is an organosulfur compound that has garnered interest due to its versatile chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfinate group attached to a pyridine ring, which is further substituted with an amino group and a methyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-5-methylpyridine-3-sulfinate typically involves the reaction of 2-amino-5-methylpyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme can be represented as follows:
2-Amino-5-methylpyridine+SO2+NaOH→Sodium 2-amino-5-methylpyridine-3-sulfinate
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-amino-5-methylpyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The amino and methyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sodium 2-amino-5-methylpyridine-3-sulfonate
Reduction: 2-Amino-5-methylpyridine-3-sulfide
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium 2-amino-5-methylpyridine-3-sulfinate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Sodium 2-amino-5-methylpyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-amino-5-methylpyridine-3-sulfonate
- 2-Amino-5-methylpyridine-3-sulfide
- Sodium 2-amino-5-methylpyridine-3-sulfonamide
Uniqueness
Sodium 2-amino-5-methylpyridine-3-sulfinate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications. Compared to similar compounds, it offers distinct reactivity patterns and potential biological activities, making it a compound of significant interest.
Propriétés
Formule moléculaire |
C6H7N2NaO2S |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
sodium;2-amino-5-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H8N2O2S.Na/c1-4-2-5(11(9)10)6(7)8-3-4;/h2-3H,1H3,(H2,7,8)(H,9,10);/q;+1/p-1 |
Clé InChI |
WMLOXVLIYJINDM-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(N=C1)N)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


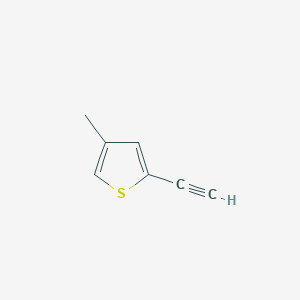

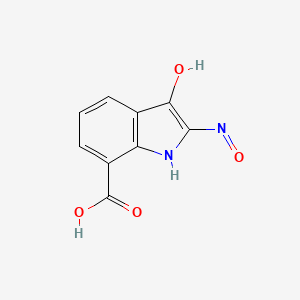
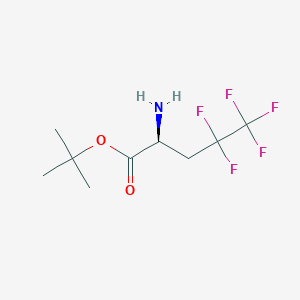
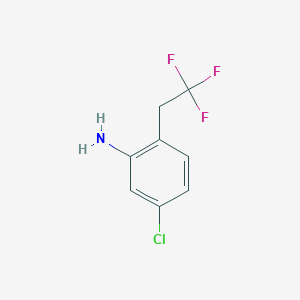

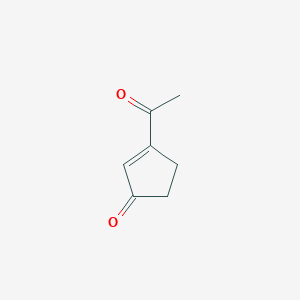

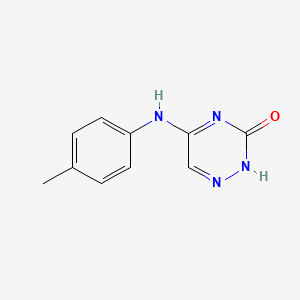
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
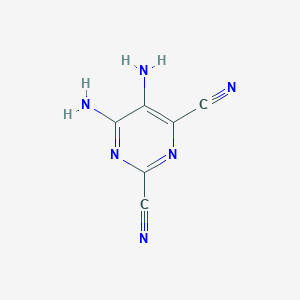
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

